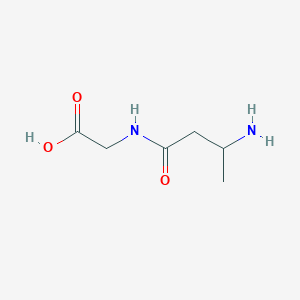
2-(3-Aminobutanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminobutanoylamino)acetic acid, also known as ABA, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in various fields of science. ABA has been found to exhibit a wide range of biological activities, making it a promising candidate for use in pharmaceuticals, food additives, and other industrial applications.
作用機序
The mechanism of action of 2-(3-Aminobutanoylamino)acetic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-(3-Aminobutanoylamino)acetic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(3-Aminobutanoylamino)acetic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3-Aminobutanoylamino)acetic acid has been found to have a number of biochemical and physiological effects. 2-(3-Aminobutanoylamino)acetic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-(3-Aminobutanoylamino)acetic acid has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation.
実験室実験の利点と制限
The advantages of using 2-(3-Aminobutanoylamino)acetic acid in lab experiments include its low toxicity, high stability, and wide range of biological activities. However, the limitations of using 2-(3-Aminobutanoylamino)acetic acid in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on 2-(3-Aminobutanoylamino)acetic acid. One direction is to further investigate the mechanism of action of 2-(3-Aminobutanoylamino)acetic acid, particularly its effects on the Nrf2/ARE and NF-κB pathways. Another direction is to explore the potential use of 2-(3-Aminobutanoylamino)acetic acid in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(3-Aminobutanoylamino)acetic acid for therapeutic use.
合成法
There are several methods for synthesizing 2-(3-Aminobutanoylamino)acetic acid, including the Strecker synthesis, the Gabriel synthesis, and the N-alkylation of glycine. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and cyanide ions to form an α-aminonitrile intermediate, which is then hydrolyzed to yield the corresponding α-amino acid. The Gabriel synthesis involves the reaction of phthalimide with diethyl bromomalonate to form an intermediate, which is then treated with hydrazine to yield the corresponding α-amino acid. The N-alkylation of glycine involves the reaction of glycine with an alkyl halide to form an intermediate, which is then treated with ammonia to yield the corresponding α-amino acid.
科学的研究の応用
2-(3-Aminobutanoylamino)acetic acid has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties. 2-(3-Aminobutanoylamino)acetic acid has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2-(3-Aminobutanoylamino)acetic acid has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and asthma.
特性
IUPAC Name |
2-(3-aminobutanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)2-5(9)8-3-6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAZNDUFIYGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminobutanoylamino)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)
![1-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]-3-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]urea](/img/structure/B7553075.png)

![2,3-dichloro-N-[1-oxo-1-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propan-2-yl]benzamide](/img/structure/B7553086.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)
![[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[2-(2-phenoxyethoxy)phenyl]methanone](/img/structure/B7553108.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)
![1-benzyl-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]indole-3-carboxamide](/img/structure/B7553126.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B7553128.png)
![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-butan-2-yl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7553149.png)